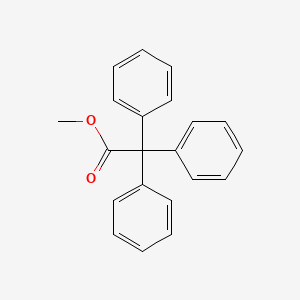

Methyl triphenylacetate

描述

三苯乙酸甲酯,也称为甲基三苯乙酸酯,是一种有机化合物,其分子式为C21H20O2。它是三苯乙酸的酯类衍生物,其中羧基被甲醇酯化。由于其独特的结构和反应活性,该化合物在有机化学领域引起了人们的兴趣。

准备方法

合成路线和反应条件

三苯乙酸甲酯可以通过三苯乙酸与甲醇的酯化反应合成。 该反应通常涉及使用酸性催化剂,例如浓硫酸,以促进酯化过程 。该反应可以表示如下:

三苯乙酸+甲醇H2SO4{_svg_2}三苯乙酸甲酯+水

工业生产方法

在工业环境中,酯化过程可以使用类似的反应条件进行放大。使用连续流反应器和优化的反应参数可以提高生产过程的产率和效率。

化学反应分析

Hydrolysis Mechanisms

Methyl triphenylacetate undergoes hydrolysis under basic conditions, but its steric bulk significantly influences the reaction pathway. Two competing mechanisms have been investigated:

BAc₂ Mechanism

-

Process : Nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate.

-

Evidence : Predominates in most ester hydrolyses due to favorable electronic and steric factors.

BAL₂ Mechanism

-

Process : Direct nucleophilic attack at the alkyl (methyl) carbon, bypassing the carbonyl group.

-

Evidence : Extremely rare, observed only in highly hindered systems where BAc₂ is sterically impeded .

Experimental Findings on Hydrolysis

A landmark study by Barclay, Hall, and Cooke investigated the hydrolysis of this compound under harsh alkaline conditions (1 M NaOH, 100°C) :

| Parameter | Value/Outcome |

|---|---|

| Reaction Time | 287 hours |

| Conversion | ~40% |

| Dominant Mechanism | BAc₂ (95%) |

| BAL₂ Contribution | 5% |

| Isotopic Tracer (¹⁸O) | Confirmed via mass spectrometry |

Key Observations:

-

Slow Reaction Rate : The reaction required prolonged heating due to steric hindrance from the three phenyl groups .

-

Mechanistic Competition : Despite severe steric challenges, BAc₂ remained dominant, indicating intrinsic unfavorability of BAL₂ .

-

Isotopic Analysis : Hydrolysis of ¹⁸O-labeled this compound yielded 5% ¹⁸O in triphenylacetic acid, confirming minor BAL₂ involvement .

Steric Effects and Synthetic Challenges

The bulky triphenylmethyl group complicates both synthesis and reactivity:

-

Synthesis : Prepared via reaction of triphenylacetyl chloride with methanol, requiring prolonged reflux (25 hours) and excess reagents .

-

Reactivity : Steric shielding of the carbonyl group reduces nucleophilic attack efficiency, as seen in the 40% conversion limit under extreme conditions .

Comparative Reactivity

This compound’s reactivity contrasts sharply with less hindered esters:

| Ester | Hydrolysis Rate (1 M NaOH) | Dominant Mechanism |

|---|---|---|

| Methyl 2,2-dimethylpropanoate | Complete in 80 hours | BAc₂ |

| This compound | 40% in 287 hours | BAc₂ (95%) + BAL₂ (5%) |

Implications for Organic Chemistry

-

Mechanistic Rarity : The BAL₂ mechanism remains exceptionally rare, even in highly hindered systems. Only one reported case (methyl 2,4,6-tri-tert-butylbenzoate) shows BAL₂ dominance .

-

Protective Group Utility : The triphenylmethyl group’s steric bulk is leveraged in protecting strategies, though its use in esters introduces synthetic limitations .

科学研究应用

Insecticidal Applications

1.1 Larvicidal and Pupicidal Effects

Recent studies have highlighted the efficacy of methyl triphenylacetate as a natural insecticide, particularly against the larvae of Aedes aegypti, a significant vector for diseases such as dengue and Zika virus. A study conducted by researchers demonstrated that MTA exhibited substantial larvicidal activity at various concentrations:

| Concentration (ppm) | Mortality Rate (%) |

|---|---|

| 3 | 32.8 |

| 6 | 53.2 |

| 9 | 72.8 |

| 12 | 92.7 |

| 15 | 100 |

The lethal concentration (LC50) for larval mortality was determined to be approximately 4.68 ppm , while the LC90 was 12.48 ppm . The study concluded that MTA's mode of action involves interaction with sterol carrier proteins, leading to significant morphological alterations in the midgut of the larvae, which were observed through histopathological examinations .

1.2 Mechanism of Action

The insecticidal properties of MTA are attributed to its ability to inhibit the function of sterol carrier proteins, crucial for the survival and development of mosquito larvae. The compound showed the lowest docking energy in in silico studies, indicating strong binding affinity to the target proteins involved in lipid metabolism . This novel mode of action makes MTA a promising candidate for developing eco-friendly insecticides.

Organic Synthesis

2.1 Chiral Triphenylacetic Acid Esters

This compound is utilized in organic synthesis as a chiral building block due to its structural diversity and ability to serve as a stereodynamic probe. Research has demonstrated its application in chirality sensing and molecular engineering, where it aids in understanding molecular interactions and packing within crystal lattices . The compound's low energy barrier for stereoisomer interconversion allows it to be effectively used in designing molecular machines and bioimaging agents .

Pharmaceutical Applications

3.1 Potential Drug Development

The presence of chiral centers and various functional groups in this compound positions it as a candidate for pharmaceutical research, particularly in drug design and optimization processes . Its interactions at the molecular level can facilitate the development of new therapeutic agents by enhancing drug-likeness properties through computational modeling .

Hydrolysis Mechanisms

4.1 Ester Hydrolysis Studies

This compound also serves as a model compound for studying ester hydrolysis mechanisms under neutral and alkaline conditions. Research indicates that its hydrolysis predominantly follows the BAc2 mechanism, providing insights into reaction dynamics that are critical for understanding ester reactivity in various chemical environments .

作用机制

三苯乙酸甲酯的作用机制涉及其在不同条件下的反应活性:

光解: 该化合物发生α,α-消除反应生成卡宾中间体,这些中间体可以进一步反应生成各种产物.

水解: 酯键被来自水或氢氧根离子的亲核攻击裂解,从而形成三苯乙酸和甲醇。

相似化合物的比较

类似化合物

三苯乙酸: 三苯乙酸甲酯的母体化合物。

三苯甲醇: 一种相关的化合物,其具有羟基而不是酯基。

独特性

三苯乙酸甲酯因其酯官能团而独一无二,该官能团赋予了它与母体酸和相关醇不同的反应活性。 它能够发生光解反应生成卡宾中间体是一个独特的特征 .

生物活性

Methyl triphenylacetate (MTPA) is an organic compound that has garnered attention for its diverse biological activities. This article examines the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an ester derived from triphenylacetic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 302.35 g/mol

This compound exhibits a high degree of lipophilicity due to the presence of three phenyl groups, which influences its interaction with biological membranes.

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Studies have indicated that MTPA exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development in pharmaceuticals .

- Larvicidal Effects : Research has demonstrated that MTPA possesses larvicidal and pupicidal effects against Aedes aegypti mosquito larvae. The compound's efficacy was evaluated through bioassays that measured mortality rates at different concentrations .

Table 1: Biological Activities of this compound

| Activity Type | Test Organism/Target | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Various bacteria/fungi | Varies | Significant inhibition |

| Larvicidal | Aedes aegypti larvae | 10-100 mg/L | High mortality rates |

| Anti-inflammatory | In vitro assays | Varies | Reduced inflammatory markers |

The biological activity of this compound can be attributed to its ability to interact with cellular structures and biochemical pathways. The proposed mechanisms include:

- Membrane Disruption : The lipophilic nature of MTPA allows it to integrate into lipid membranes, potentially disrupting their integrity and leading to cell death in microorganisms.

- Enzyme Inhibition : MTPA may inhibit specific enzymes involved in biosynthetic pathways, contributing to its antimicrobial effects .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial properties of MTPA against Gram-positive and Gram-negative bacteria. Results indicated that MTPA exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

- Larvicidal Efficacy : In a controlled laboratory setting, MTPA was tested for its larvicidal effects on Aedes aegypti. The study found that concentrations above 50 mg/L resulted in over 90% mortality within 24 hours, demonstrating its effectiveness as a potential biocontrol agent in mosquito management programs .

属性

IUPAC Name |

methyl 2,2,2-triphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-20(22)21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGOQUZHRVSLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282812 | |

| Record name | methyl triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-21-0 | |

| Record name | NSC28082 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl triphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。